2-[(2-Naphthyloxy)methyl]piperidine
Description
Contextualizing Piperidine (B6355638) Derivatives in Pharmaceutical Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in pharmaceutical chemistry. nih.gov Its prevalence is a testament to its synthetic tractability and its ability to confer favorable physicochemical and pharmacokinetic properties to drug candidates. thieme-connect.comthieme-connect.com Piperidine derivatives are integral components in a vast array of approved drugs, spanning more than twenty therapeutic classes, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govresearchgate.net
The incorporation of a piperidine moiety can significantly influence a molecule's properties in several ways:
Modulation of Physicochemical Properties: The nitrogen atom in the piperidine ring can be protonated at physiological pH, enhancing aqueous solubility and allowing for favorable interactions with biological targets. thieme-connect.com
Enhancement of Biological Activity and Selectivity: The rigid, chair-like conformation of the piperidine ring can orient substituents in well-defined spatial arrangements, leading to highly specific and potent interactions with enzymes and receptors. thieme-connect.comresearchgate.net
Improvement of Pharmacokinetic Profiles: The metabolic stability of the piperidine ring often contributes to improved in vivo half-life and oral bioavailability of drug candidates. thieme-connect.com
The versatility of the piperidine scaffold is further highlighted by the development of numerous synthetic methodologies for its derivatization, allowing for the creation of diverse chemical libraries for drug screening. mdpi.com These methods include various cyclization strategies and functionalization of the ring, enabling fine-tuning of the molecule's properties. nih.gov
Strategic Importance of Naphthyloxy Ethers in Bioactive Compounds
The naphthyloxy group, derived from naphthalene (B1677914), is another key structural element found in a variety of biologically active compounds. Naphthalene, a bicyclic aromatic hydrocarbon, provides a large, rigid, and lipophilic scaffold that can engage in significant van der Waals and π-π stacking interactions with biological targets. nih.gov The ether linkage provides a degree of conformational flexibility, allowing the naphthyl group to orient itself optimally within a binding pocket.
Derivatives containing the naphthyloxy moiety have demonstrated a wide spectrum of pharmacological activities, as illustrated by the following examples:
Anticancer Activity: Naphthalene-based compounds have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis. nih.govrsc.org For instance, certain naphthalene diimide derivatives have shown significant inhibitory effects on hepatoma cells. rsc.org
Antimicrobial and Antifungal Activity: Various naphthyloxy derivatives have exhibited potent activity against a range of pathogens. researchgate.net For example, certain naphthyloxypropargyl piperidines have shown promising antimalarial and antileishmanial activity. researchgate.net
Enzyme Inhibition: The naphthyl group is present in inhibitors of various enzymes. For example, naphthalene-chalcone hybrids have been shown to inhibit VEGFR-2, a key target in angiogenesis. nih.gov
The incorporation of a naphthyloxy group into a molecule can thus confer potent bioactivity and provides a versatile platform for the design of new therapeutic agents.
Research Imperatives for Comprehensive Investigation of 2-[(2-Naphthyloxy)methyl]piperidine
The compound this compound merges the advantageous structural features of both piperidine and naphthyloxy ether moieties. This unique combination positions it as a "privileged scaffold," suggesting a high probability of interacting with various biological targets and exhibiting a range of pharmacological effects. The piperidine ring provides a three-dimensional structure and a basic nitrogen atom, while the naphthyloxy group offers a large, aromatic surface for binding interactions.
A comprehensive investigation into this compound and its derivatives is therefore a significant research imperative. Key areas for exploration include:
Synthetic Methodologies: The development of efficient and stereoselective synthetic routes to access this compound and its analogues is crucial for enabling further research. This includes methods for controlling the stereochemistry at the 2-position of the piperidine ring.
Pharmacological Profiling: A systematic evaluation of the biological activities of this scaffold is warranted. Based on the activities of its constituent parts, potential therapeutic areas of interest include oncology, infectious diseases, and neurology. researchgate.netnih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: A thorough exploration of how modifications to both the piperidine and naphthalene rings, as well as the connecting methyl ether linker, affect biological activity is essential. This will guide the design of more potent and selective compounds.
The systematic study of this compound holds the promise of uncovering novel chemical probes to study biological processes and identifying new lead compounds for drug discovery programs.
Data Tables
Table 1: Biological Activities of Representative Piperidine and Naphthalene Derivatives
| Compound Class/Derivative | Biological Activity | Reference(s) |
| Piperidine Derivatives | Antihypertensive, antimalarial, neuroprotective, antibacterial, anticonvulsant | researchgate.net |
| Chiral Piperidine Scaffolds | Modulate physicochemical properties, enhance biological activities and selectivity, improve pharmacokinetic properties | thieme-connect.comthieme-connect.com |
| Naphthyloxypropargyl Piperidines | Antimalarial, antileishmanial, antibacterial | researchgate.net |
| Naphthalene-Chalcone Hybrids | Anticancer, antibacterial, antifungal, VEGFR-2 inhibition | nih.gov |
| Asymmetric Naphthalene Diimides | Anticancer (induce apoptosis and autophagy) | rsc.org |
| Naphthyl Pyrazole Ligand Complexes | Antibacterial | nih.govaksaray.edu.tr |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(naphthalen-2-yloxymethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-6-14-11-16(9-8-13(14)5-1)18-12-15-7-3-4-10-17-15/h1-2,5-6,8-9,11,15,17H,3-4,7,10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEWGYRFMHANGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)COC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 2 Naphthyloxy Methyl Piperidine
Precursor Synthesis and Reactivity
Synthesis of 2-[(2-Naphthyloxy)methyl]oxirane and its Chemical Conversions
A key precursor in several potential synthetic routes is 2-[(2-Naphthyloxy)methyl]oxirane. This compound contains the required naphthyloxy-methyl unit and a reactive epoxide ring that can be opened to introduce further functionality. The synthesis of this oxirane is typically achieved by reacting 2-naphthol (B1666908) with an epihalohydrin, such as epichlorohydrin (B41342), in the presence of a base. This reaction is a variation of the Williamson ether synthesis. A similar synthesis is reported for the 1-naphthyloxy isomer, which involves heating α-naphthol and epichlorohydrin with a base like sodium hydroxide (B78521) to first form a chlorohydrin intermediate, which then cyclizes to the epoxide. chemicalbook.com
The resulting oxirane is a versatile intermediate. The epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various substituents. For instance, it can react with acids or amines to open the ring and form corresponding diol or amino alcohol derivatives. nih.govtandfonline.com This reactivity is crucial for building more complex structures, including the potential formation of a piperidine (B6355638) ring.
Etherification Strategies Employing Naphthols, Including Williamson Synthesis for Naphthyloxy Linkages
The formation of the naphthyloxy ether linkage is a critical step in the synthesis of the target molecule. The most common and versatile method for this transformation is the Williamson ether synthesis. nih.govdtic.mil This reaction, developed by Alexander Williamson in 1850, involves the SN2 reaction between a deprotonated alcohol (an alkoxide) and an organohalide. nih.govdtic.mil
In the context of synthesizing naphthyl ethers, 2-naphthol is first deprotonated with a suitable base, such as sodium hydroxide or potassium hydroxide, to form the more nucleophilic 2-naphthoxide ion. mdpi.com This nucleophile then displaces a halide from a primary alkyl halide. nih.govdtic.mil The reaction is highly efficient for primary halides, as secondary and tertiary halides tend to favor elimination side reactions. dtic.mil This method is widely used in both laboratory and industrial settings to prepare a diverse range of symmetrical and asymmetrical ethers. nih.govdtic.milrsc.org
Alternative methods for naphthol etherification include acid-catalyzed reactions, where an alcohol is heated with the naphthol in the presence of a strong acid like sulfuric acid. rsc.org However, the Williamson synthesis generally offers broader applicability and milder conditions. nih.govrsc.org
Table 1: Comparison of Etherification Methods for Naphthols
| Feature | Williamson Ether Synthesis | Acid-Catalyzed Dehydration |
|---|---|---|
| Reactants | Naphthoxide & Alkyl Halide | Naphthol & Alcohol |
| Catalyst/Medium | Basic | Acidic (e.g., H₂SO₄) |
| Mechanism | Sₙ2 | Sₙ1 or Sₙ2 |
| Scope | Broad; good for asymmetrical ethers | Generally for symmetrical ethers |
| Key Advantage | High versatility and efficiency | Uses simple reagents |
| Common Byproducts | Elimination products (with 2°/3° halides) | Alkenes (from alcohol dehydration) |
Construction of the Piperidine Ring System
The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products. Its synthesis has been extensively studied, leading to a variety of robust methods for its construction.
General Approaches to Piperidine Ring Formation, Including Intramolecular Cyclization, Intermolecular Annulation, and Multicomponent Reactions
The construction of the piperidine ring can be achieved through several strategic approaches, broadly categorized as intramolecular cyclizations, intermolecular annulations, and multicomponent reactions. nih.govresearchgate.net
Intramolecular Cyclization: This is a common strategy where a single molecule containing both a nitrogen nucleophile and a suitable electrophilic carbon center is induced to form a ring. nih.govmdpi.com Examples include the cyclization of 5-aminoalkanols or N-substituted haloamines. organic-chemistry.org Radical-mediated cyclizations of amino-aldehydes or alkenes also provide effective routes to substituted piperidines. nih.gov
Intermolecular Annulation: These methods involve the formation of the ring from two or more separate components. nih.gov Diels-Alder reactions, for instance, can be used to create the six-membered ring in a controlled manner. tandfonline.com Other annulation strategies, such as [5+1] or [4+2] couplings, combine different fragments to assemble the piperidine core. nih.govrsc.orgnih.gov
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single pot to form a complex product, in this case, a substituted piperidine. tandfonline.comthieme-connect.comnih.gov These reactions offer significant advantages in terms of atom economy and operational simplicity.
Hydrogenation of Pyridines: One of the most direct methods is the reduction of a corresponding substituted pyridine (B92270) ring. dtic.milwhiterose.ac.uk This is often accomplished using catalytic hydrogenation with catalysts like platinum, palladium, or nickel. dtic.milgoogle.com
Specific Methods for Introducing the Piperidine Moiety in Naphthyloxy Structures
For the synthesis of 2-[(2-Naphthyloxy)methyl]piperidine, the most direct strategies involve either starting with a pre-formed piperidine ring or constructing the ring as a final step.
A highly practical approach begins with a pre-existing, functionalized piperidine, such as 2-(hydroxymethyl)piperidine. chemicalbook.com This key intermediate can be synthesized by the catalytic hydrogenation of 2-pyridineethanol, a commercially available starting material. google.com The hydroxyl group of 2-(hydroxymethyl)piperidine can then be converted into a good leaving group, for example, by tosylation (forming a tosylate) or conversion to a halide. This electrophilic piperidine derivative is then ready to be coupled with 2-naphthol in a Williamson ether synthesis.
Direct and Indirect Synthetic Pathways to this compound
The assembly of this compound can be envisioned through both direct and more complex, indirect pathways.
The most plausible and direct synthetic pathway involves a two-step sequence starting from commercially available materials:
Activation of the Piperidine Precursor: 2-(Hydroxymethyl)piperidine is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base to form 2-[(tosyloxy)methyl]piperidine.
Williamson Ether Synthesis: 2-Naphthol is deprotonated with a base like sodium hydride (NaH) to form sodium 2-naphthoxide. This nucleophile is then reacted with the 2-[(tosyloxy)methyl]piperidine prepared in the first step to yield the final product, this compound.
An alternative, though more complex and indirect, pathway would involve building the piperidine ring onto a fragment that already contains the naphthyloxy group. For instance, one could start with 2-[(2-Naphthyloxy)methyl]oxirane. Ring-opening with a cyanide source, followed by reduction of the resulting nitrile to an amine and subsequent multi-step elaboration and cyclization, could theoretically lead to the target compound, but this route is significantly more convoluted than the direct pathway.
Enantioselective Synthesis of Chiral this compound
The 2-position of the piperidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of enantioselective syntheses a critical area of research. Several strategies can be employed to achieve the synthesis of a single enantiomer of this compound.
One powerful approach is the use of biocatalysis. Transaminases, for example, have been successfully used in the asymmetric synthesis of 2-substituted piperidines. nih.gov This method could be adapted by starting with a suitable ω-halo-ketone precursor which, after the enzymatic amination and subsequent cyclization, would yield an enantiomerically enriched 2-(halomethyl)piperidine. This chiral intermediate can then be used in the Williamson ether synthesis as described above to produce the desired enantiomer of this compound. The choice of the specific transaminase enzyme dictates which enantiomer is formed. nih.gov
Another strategy involves the use of chiral catalysts in cycloaddition reactions. For instance, a rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition has been reported for the synthesis of polysubstituted piperidines. nih.govnih.gov By carefully selecting the starting materials and a chiral ligand for the rhodium catalyst, it is possible to construct the piperidine ring with a high degree of enantioselectivity. The resulting chiral piperidine derivative can then be further functionalized to introduce the (2-naphthyloxy)methyl side chain.
The following table summarizes potential enantioselective strategies.
| Method | Description | Key Advantage |
| Biocatalysis (Transaminases) | Enzymatic conversion of a prochiral ketone to a chiral amine, followed by cyclization and etherification. nih.gov | High enantioselectivity under mild reaction conditions. |
| Chiral Auxiliary | Use of a chiral auxiliary attached to the piperidine precursor to direct the stereochemical outcome of a key reaction step. | Well-established and predictable method. |
| Asymmetric Catalysis | Transition metal-catalyzed reaction (e.g., Rh-catalyzed cycloaddition) using a chiral ligand to induce enantioselectivity. nih.govnih.gov | Catalytic amounts of the chiral source are needed. |
| Resolution of Racemate | Separation of a racemic mixture of the final compound or a key intermediate using chiral chromatography or diastereomeric salt formation. | Applicable when direct asymmetric synthesis is not feasible. |
Derivatization and Analog Design for Structural Elucidation and Optimization
To explore the structure-activity relationships (SAR) and to optimize the properties of this compound, the synthesis of various analogues is a common practice. This involves modifying the piperidine ring, the naphthalene (B1677914) ring, and the ether linkage.
Synthesis of N-Substituted and Ring-Modified Piperidine Analogues
The nitrogen atom of the piperidine ring is a common site for modification. N-substitution can be readily achieved by reacting the parent compound with various electrophiles, such as alkyl halides, acyl chlorides, or isocyanates, under basic conditions. These modifications can significantly impact the compound's polarity, basicity, and steric bulk.
Modifications to the piperidine ring itself, other than at the nitrogen atom, can also be explored. For example, introducing substituents at the 3-, 4-, or 5-positions of the piperidine ring would require starting with appropriately substituted piperidine precursors. The synthesis of such precursors often involves multi-step sequences, including cyclization reactions to form the substituted piperidine ring. ajchem-a.com
The table below provides examples of N-substitutions and the reagents that can be used.
| Substitution Type | Reagent Example | Resulting Analogue |
| N-Alkylation | Methyl iodide | 1-Methyl-2-[(2-naphthyloxy)methyl]piperidine |
| N-Acylation | Acetyl chloride | 1-Acetyl-2-[(2-naphthyloxy)methyl]piperidine |
| N-Benzylation | Benzyl bromide | 1-Benzyl-2-[(2-naphthyloxy)methyl]piperidine |
| N-Sulfonylation | p-Toluenesulfonyl chloride | 1-(p-Tolylsulfonyl)-2-[(2-naphthyloxy)methyl]piperidine |
Exploration of Naphthyl Ring Substitutions and Linker Variations
Introducing substituents on the naphthalene ring is another important strategy for generating analogues. This can be achieved by starting with a substituted 2-naphthol in the initial Williamson ether synthesis. A wide variety of substituted 2-naphthols are commercially available or can be synthesized through standard aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation, followed by functional group interconversions.
Variations in the linker connecting the piperidine and naphthalene moieties can also be explored. For example, the length of the alkyl chain can be extended or shortened by using different halo-alcohols in the initial steps of the synthesis. The ether linkage itself could be replaced with other functional groups, such as an amine or a thioether, by employing different synthetic strategies. For instance, a thioether analogue could be synthesized by reacting 2-naphthalenethiol (B184263) with a 2-(halomethyl)piperidine derivative.
The following table illustrates the types of modifications that can be made to the naphthyl ring and the linker.
| Modification | Synthetic Approach | Example of Analogue |
| Naphthyl Substitution | Use of a substituted 2-naphthol (e.g., 6-bromo-2-naphthol) in the Williamson ether synthesis. | 2-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine |
| Linker Homologation | Use of 2-(2-haloethyl)piperidine instead of 2-(halomethyl)piperidine. | 2-[2-(2-Naphthyloxy)ethyl]piperidine |
| Linker Isomerization | Use of 1-naphthol (B170400) instead of 2-naphthol. | 2-[(1-Naphthyloxy)methyl]piperidine |
| Linker Replacement | Reaction of 2-naphthalenethiol with 2-(halomethyl)piperidine. | 2-{[(2-Naphthyl)thio]methyl}piperidine |
Pharmacological Modalities and Molecular Targets Associated with 2 2 Naphthyloxy Methyl Piperidine Analogues
Receptor Binding Affinities and Selectivity Profiles (In Vitro)
The interaction of 2-[(2-Naphthyloxy)methyl]piperidine analogues with various receptors has been a key area of research, revealing a complex pharmacological profile.
Interactions with Histamine (B1213489) Receptors, Including H3R Antagonism
A significant body of research has focused on the interaction of piperidine (B6355638) analogues with histamine receptors, particularly the H3 receptor (H3R), a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Several 1- and 2-naphthyloxy derivatives have demonstrated high affinity for the H3R, with many compounds exhibiting Ki values below 100 nM. nih.gov
Notably, the compound 1-(5-(naphthalen-1-yloxy)pentyl)piperidine was identified as having a Ki value of 53.9 nM for the H3R. nih.gov Further studies on related structures have confirmed the potential for potent H3R antagonism. For example, a series of biphenylalkoxyamine derivatives with a piperidine or azepane ring showed high affinity for the human H3R, with Ki values often under 150 nM. mdpi.com The antagonist behavior of some of these compounds has been confirmed in both in vitro and in vivo models. nih.gov
Table 1: Histamine H~3~ Receptor Binding Affinities of Selected Naphthyloxy and Biphenyloxy Alkoxyamine Piperidine Analogues
| Compound/Analogue | Structure | Receptor | K~i~ (nM) | Source |
|---|---|---|---|---|
| 1-(5-(Naphthalen-1-yloxy)pentyl)piperidine | Naphthyloxyalkylpiperidine | Human H~3~ | 53.9 | nih.gov |
| 1-(5-(Naphthalen-1-yloxy)pentyl)azepane | Naphthyloxyalkylazepane | Human H~3~ | 21.9 | nih.gov |
| 1-(5-([1,1'-Biphenyl]-4-yloxy)pentyl)azepane | Biphenyloxyalkylazepane | Human H~3~ | 33.9 | mdpi.com |
| 1-(4-((5-(Azepan-1-yl)pentyl)oxy)phenyl)propan-1-one | Phenoxyalkylazepane | Human H~3~ | 30 | semanticscholar.org |
| 1-(4-((6-(Azepan-1-yl)hexyl)oxy)phenyl)propan-1-one | Phenoxyalkylazepane | Human H~3~ | 42 | semanticscholar.org |
Exploration of Other G-Protein Coupled Receptors (GPCRs) and Enzymes
Investigations into the broader receptor profile of piperidine analogues have revealed interactions with other GPCRs, most notably sigma receptors. Sigma receptors, which are not classical GPCRs but are ligand-regulated chaperone proteins, have been identified as targets for some histamine H3R ligands.
In a study of piperazine (B1678402) and piperidine derivatives, it was found that many compounds with high affinity for the H3R also interacted with sigma-1 (σ1) and sigma-2 (σ2) receptors. unisi.it The piperidine moiety was identified as a key structural element for dual H3/σ1 receptor activity. unisi.it For example, certain piperidine derivatives displayed high affinity for the σ1 receptor, with Ki values in the low nanomolar range. unisi.it
Enzyme Inhibition Profiles (In Vitro)
The ability of this compound analogues to inhibit the activity of specific enzymes has also been a focus of pharmacological evaluation.
Cholinesterase Enzyme Inhibition
A primary area of investigation for these compounds has been their ability to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key strategy in the symptomatic treatment of Alzheimer's disease.
Several studies have demonstrated the cholinesterase inhibitory potential of piperidine-containing compounds. For instance, a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity. nih.gov One of the most active compounds, featuring a fluorine substitution, exhibited an IC50 value of 13 nM against AChE. nih.gov Another derivative with a chlorine substitution also showed potent inhibition with an IC50 of 0.09 µM. nih.gov
Furthermore, dual-target ligands have been developed that combine H3R antagonism with cholinesterase inhibition. Biphenylalkoxyamine derivatives with a piperidine or azepane moiety have been shown to inhibit BuChE with submicromolar IC50 values. mdpi.com For example, 1-(5-([1,1′-biphenyl]-4-yloxy)pentyl)azepane had an IC50 of 590 nM for equine serum BuChE. mdpi.com
Table 2: Cholinesterase Inhibition by Piperidine Analogues
| Compound/Analogue | Enzyme | IC~50~ | Source |
|---|---|---|---|
| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (ortho-fluoro) | Acetylcholinesterase (AChE) | 13 nM | nih.gov |
| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (ortho-chloro) | Acetylcholinesterase (AChE) | 90 nM | nih.gov |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil analogue) | Acetylcholinesterase (AChE) | 5.7 nM | nih.gov |
| 1-(5-([1,1'-Biphenyl]-4-yloxy)pentyl)azepane | Butyrylcholinesterase (BuChE) | 590 nM | mdpi.com |
| 1-(4-((5-(Azepan-1-yl)pentyl)oxy)phenyl)propan-1-one | Acetylcholinesterase (AChE) | 3.60 µM | semanticscholar.org |
| 1-(4-((5-(Azepan-1-yl)pentyl)oxy)phenyl)propan-1-one | Butyrylcholinesterase (BuChE) | 0.55 µM | semanticscholar.org |
| 1-(4-((6-(Azepan-1-yl)hexyl)oxy)phenyl)propan-1-one | Acetylcholinesterase (AChE) | 1.06 µM | semanticscholar.org |
| 1-(4-((6-(Azepan-1-yl)hexyl)oxy)phenyl)propan-1-one | Butyrylcholinesterase (BuChE) | 2.86 µM | semanticscholar.org |
Other Enzymatic Target Investigations
Beyond cholinesterases, some studies have explored the interaction of these analogues with other enzymes. For instance, the biphenylalkoxyamine derivative 1-(5-([1,1′-biphenyl]-4-yloxy)pentyl)azepane, in addition to its H3R and BuChE activity, also showed inhibitory activity against human monoamine oxidase B (MAO-B) with an IC50 of 243 nM. mdpi.com
Preclinical Cellular Assays and Functional Readouts (In Vitro)
The therapeutic potential of novel chemical entities is often initially explored through a battery of in vitro assays. These preclinical evaluations, conducted on cultured cells, provide crucial insights into a compound's biological activity, mechanism of action, and potential for further development. For analogues of this compound, which combine the structural features of a naphthalene (B1677914) ring and a piperidine moiety, in vitro studies have primarily focused on their antimicrobial and anticancer properties.
Assessment of Antimicrobial Efficacy in Vitro for Related Naphthyloxy and Piperidine Derivatives
The search for new antimicrobial agents is a critical area of pharmaceutical research, driven by the rise of drug-resistant pathogens. Derivatives containing naphthyloxy and piperidine scaffolds have been investigated for their ability to inhibit the growth of various microorganisms.
A study on new piperidine derivatives demonstrated their activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.comresearchgate.net The antimicrobial activity was assessed using the disc diffusion method, where the zone of inhibition around a disc impregnated with the test compound indicates its efficacy. biointerfaceresearch.comresearchgate.net In this study, one of the synthesized piperidine derivatives showed good activity against Staphylococcus aureus, comparable to the standard drug chloramphenicol. biointerfaceresearch.comresearchgate.net The synthesis of these derivatives involved methods like Wittig olefination, O-alkylation, and nucleophilic substitution. biointerfaceresearch.comresearchgate.net
Similarly, various 2,6-disubstituted piperidin-4-one derivatives have been synthesized and evaluated for their antimicrobial activity. researchgate.net These compounds were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria, and fungi. researchgate.net Some of these derivatives exhibited promising antibacterial and antifungal activity. researchgate.net Another study investigated the in vitro antibacterial and antifungal activities of compounds synthesized from 1,2,3,5-tetrahalogeno benzenes with sodium piperidide and sodium pyrrolidide. nih.gov Several of these derivatives inhibited the growth of all tested strains, including Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae, and Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/ml. nih.gov
Furthermore, novel naphthalene-based derivatives have been synthesized and evaluated for their potential as anti-infective agents against a panel of pathogenic microbes, including aerobic and anaerobic bacteria, as well as fungi. jmchemsci.com The broth microdilution assay was used to determine the antimicrobial potential. jmchemsci.com One chlorinated derivative, in particular, showed a significant bactericidal effect against aerobic gram-negative bacteria while being safe for normal bacterial flora. jmchemsci.com Many of the synthesized naphthalene derivatives also demonstrated excellent potential as fungicidal agents. jmchemsci.com
The antimicrobial activity of naphthyridine derivatives has also been a subject of interest. nih.gov These compounds, structurally related to nalidixic acid, have shown activity against a range of bacteria. nih.gov For instance, some 7-methyl-1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole (B32235) ring exhibited selective antibacterial activity against resistant strains of B. subtilis. nih.gov
The following table summarizes the in vitro antimicrobial activity of some representative piperidine and naphthalene derivatives:
| Compound Type | Test Organism(s) | Assay Method | Key Findings |
|---|---|---|---|
| Piperidine derivatives | Staphylococcus aureus, Escherichia coli | Disc diffusion | Active against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.net |
| 2,6-disubstituted piperidin-4-one derivatives | S. aureus, B. subtilis, Gram-negative bacteria, fungi | Not specified | Exhibited promising antibacterial and antifungal activity. researchgate.net |
| Piperidine and pyrrolidine (B122466) substituted halogenobenzenes | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans | Not specified | Inhibited growth of all tested strains with MIC values of 32-512 µg/ml. nih.gov |
| Naphthalene-based derivatives | Aerobic/anaerobic bacteria, fungi | Broth microdilution | A chlorinated derivative showed significant bactericidal effect on aerobic gram-negatives; many were potent fungicidal agents. jmchemsci.com |
| 7-methyl-1,8-naphthyridinone derivatives | B. subtilis (resistant strains) | Not specified | Exhibited selective antibacterial activity. nih.gov |
Evaluation of Anticancer Potentials in Cell Lines for Related Compounds
The structural motifs of naphthalene and piperidine are present in numerous compounds with recognized anticancer activity. nih.gov Consequently, novel derivatives incorporating these scaffolds are frequently evaluated for their cytotoxic effects against various cancer cell lines.
In one study, novel vindoline-piperazine conjugates were synthesized and their antiproliferative activity was investigated across 60 human tumor cell lines (NCI60). mdpi.com Several of these compounds demonstrated significant growth inhibition, with some showing low micromolar GI50 (50% growth inhibition) values. mdpi.com Notably, conjugates containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine attached to the vindoline (B23647) core were particularly potent against breast cancer and non-small cell lung cancer cell lines, respectively. mdpi.com
Naphthyridine derivatives have also shown promise as anticancer agents. nih.gov A series of these compounds were evaluated for their in vitro cytotoxic activities against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines using the MTT assay. nih.gov Several of these compounds were more potent than the standard drug colchicine (B1669291) against all three cell lines. nih.gov The introduction of a naphthyl ring at the C-2 position of the naphthyridine scaffold was found to enhance cytotoxic activity. nih.gov
The anticancer potential of aminobenzylnaphthols, derived from 2-naphthol (B1666908), has also been explored. nih.govmdpi.com The cytotoxic activity of these compounds was evaluated using the MTT assay on pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines. nih.govmdpi.com The compounds exhibited cytotoxic properties, with IC50 values in the micromolar range. mdpi.com
Furthermore, a series of novel naphthalene-chalcone derivatives were synthesized and investigated for their anticancer properties. nih.gov One compound, 1-(4-(4-(2-methoxyethyl) piperazin-1-yl) phenyl)-3-(naphthalen-2-yl)prop-2-en-1-one, showed activity against the A549 lung cancer cell line with an IC50 value of 7.835 ± 0.598 μM. nih.gov
The table below presents a selection of in vitro anticancer activities for related naphthyloxy and piperidine derivatives:
| Compound Type | Cell Line(s) | Assay Method | Key Findings |
|---|---|---|---|
| Vindoline-piperazine conjugates | NCI60 panel (60 human tumor cell lines) | Not specified | Several compounds showed significant antiproliferative effects with low micromolar GI50 values. mdpi.com |
| Naphthyridine derivatives | HeLa, HL-60, PC-3 | MTT assay | Some compounds were more potent than colchicine; a C-2 naphthyl ring enhanced activity. nih.gov |
| Aminobenzylnaphthols | BxPC-3, HT-29 | MTT assay | Exhibited cytotoxic properties with micromolar IC50 values. nih.govmdpi.com |
| Naphthalene-chalcone derivatives | A549 | Not specified | A specific derivative showed activity with an IC50 of 7.835 µM. nih.gov |
| Piperidine derivative (DTPEP) | MDA-MB-231, MCF-7 | Not specified | Inhibited cell proliferation by arresting the cell cycle in the G0/G1 phase. nih.gov |
Mechanistic Insights at the Cellular Level
Understanding the cellular mechanisms underlying the observed pharmacological effects is crucial for drug development. For analogues of this compound, mechanistic studies have begun to elucidate how these compounds exert their antimicrobial and anticancer activities.
In the context of anticancer activity, several piperidine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For example, the piperidine derivative DTPEP was found to increase the generation of reactive oxygen species (ROS), leading to the disruption of mitochondrial membrane integrity and the release of cytochrome C, ultimately triggering apoptosis. nih.gov This compound also restricts the cell cycle in the G0/G1 phase. nih.gov Similarly, piperine, a well-known piperidine alkaloid, has been reported to induce apoptosis and inhibit cell migration and invasion in various cancer cell lines. nih.gov
For naphthyridine derivatives, a key mechanism of their antibacterial action is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. nih.gov This selective inhibition disrupts bacterial proliferation without affecting mammalian cells to the same extent.
In silico studies, such as molecular docking, have been employed to predict the molecular targets of these compounds. For instance, aminobenzylnaphthols are predicted to exert their anticancer effects by inhibiting proteins such as ADORA1, CDK2, and TRIM24. nih.govmdpi.com Similarly, some piperazine derivatives of flavones have been found to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, suggesting a potential anti-inflammatory mechanism. nih.gov
Furthermore, some naphthalene-chalcone hybrids have been shown to inhibit VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis. nih.gov One such compound inhibited the VEGFR-2 enzyme with an IC50 value of 0.098 ± 0.005 μM. nih.gov
Computational Chemistry and in Silico Approaches for 2 2 Naphthyloxy Methyl Piperidine
Molecular Dynamics and Docking Simulations for Receptor-Ligand Interactions
Molecular docking and molecular dynamics (MD) simulations are fundamental tools for exploring how a ligand, such as 2-[(2-Naphthyloxy)methyl]piperidine, might interact with a biological target, typically a protein receptor. chemicalbook.comchemicalbook.com
Molecular Docking: This technique predicts the preferred orientation and conformation of a ligand when bound to a receptor's active site. chemicalbook.com A scoring function is used to estimate the binding affinity, providing a rank for different poses based on factors like electrostatic and van der Waals interactions. nih.gov For this compound, docking could be used to screen a library of potential receptors to generate hypotheses about its biological targets. The process would involve preparing the 3D structure of the ligand and docking it into the binding cavities of various known protein structures. The resulting binding scores and poses would indicate which receptors are most likely to interact with the compound and highlight key interactions, such as hydrogen bonds or hydrophobic contacts, between the naphthalene (B1677914) or piperidine (B6355638) moieties and the receptor's amino acid residues. chemicalbook.com
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability and dynamics of the predicted ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD provides insights into the flexibility of the complex and the persistence of key interactions identified in docking. An MD simulation of a this compound-receptor complex would reveal the conformational changes in both the ligand and the protein upon binding and allow for the calculation of binding free energies, which offer a more rigorous estimate of binding affinity than docking scores alone. These simulations are crucial for validating docking results and understanding the molecular mechanism of interaction. chemicalbook.com
Pharmacophore Development and Virtual Screening Strategies
Pharmacophore modeling and virtual screening are essential techniques in modern drug discovery for identifying novel compounds with desired biological activity.
Pharmacophore Development: A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target receptor. Based on the structure of this compound, a pharmacophore model could be generated. This model would typically include features such as a hydrogen bond acceptor (the ether oxygen and piperidine nitrogen), a hydrogen bond donor (the piperidine N-H), and aromatic/hydrophobic regions (the naphthalene ring). This model serves as a 3D query for searching large chemical databases to find other molecules that share the same essential features and thus might have similar biological activity.
Virtual Screening: Virtual screening is a computational technique used to search vast libraries of small molecules to identify those most likely to bind to a drug target. Using a pharmacophore model derived from this compound, millions of compounds could be rapidly filtered to create a smaller, enriched list of potential "hits." This hit list can then be further refined using more computationally intensive methods like molecular docking to prioritize candidates for experimental testing. This strategy accelerates the discovery of new lead compounds by focusing experimental efforts on molecules with a higher probability of success.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of a molecule. These calculations provide detailed information about electron distribution, orbital energies, and reactivity, which are difficult to obtain experimentally.
For this compound, DFT calculations could be used to determine several key properties:
Molecular Geometry: Optimization of the molecule's 3D structure to find its most stable conformation.
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability.
Electrostatic Potential (ESP) Map: Generation of an ESP map, which visualizes the charge distribution across the molecule. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for metabolic reactions or intermolecular interactions.
Atomic Charges: Calculation of partial charges on each atom (e.g., Mulliken charges), which helps in understanding intramolecular charge transfer and polar interactions.
These quantum chemical insights are invaluable for understanding the molecule's intrinsic reactivity and for parameterizing the force fields used in molecular dynamics simulations.
Prediction of Molecular Properties and Bioactivity Scores
Cheminformatics tools and machine learning models allow for the rapid prediction of a wide range of molecular properties and potential biological activities before a compound is synthesized. These predictions are crucial for evaluating a compound's "drug-likeness" and prioritizing experimental work.
| Property | Description | Predicted Value Source |
| Molecular Formula | The elemental composition of the molecule. | C₁₆H₁₉NO |
| Molecular Weight | The mass of one mole of the substance. | Calculated from formula |
| XLogP3 | A measure of lipophilicity (oil/water partition coefficient). | Cheminformatics Software |
| Hydrogen Bond Donors | The number of N-H or O-H bonds. | Structure-based Count |
| Hydrogen Bond Acceptors | The number of N or O atoms. | Structure-based Count |
| Rotatable Bonds | The number of bonds that allow free rotation, indicating molecular flexibility. | Structure-based Count |
| Topological Polar Surface Area (TPSA) | The surface area of polar atoms, related to membrane permeability. | Cheminformatics Software |
Note: Specific predicted values from public databases for the 2-isomer are not available. The table describes the properties that would be computationally estimated.
Bioactivity Scores: Computational models can predict the probability of a compound exhibiting various biological activities. Programs like PASS (Prediction of Activity Spectra for Substances) analyze a molecule's structure and compare it to a database of known bioactive compounds to generate a spectrum of likely biological effects. For this compound, such a prediction might suggest potential activities such as GPCR ligand activity, enzyme inhibition, or ion channel modulation, along with a probability score (Pa) for each. These scores help guide which biological assays would be most relevant for experimental validation.
Reaction Mechanism Studies for Synthetic Pathways
Computational chemistry provides deep insights into the mechanisms of chemical reactions, helping to optimize synthetic routes and understand reaction outcomes. For a molecule like this compound, a plausible synthesis might involve the reaction of 2-(chloromethyl)piperidine (B3272035) with 2-naphthol (B1666908) (a variation of the Williamson ether synthesis) or the reduction of a corresponding pyridinium (B92312) salt.
Using quantum chemical methods, researchers can model the entire reaction pathway:
Transition State Searching: Identifying the high-energy transition state structures that connect reactants to products.
Activation Energy Calculation: Determining the energy barrier (activation energy) for the reaction, which correlates with the reaction rate.
Such studies can explain observed stereoselectivity, predict potential byproducts, and guide the choice of reagents and reaction conditions to improve synthetic efficiency.
Advanced Spectroscopic and Analytical Characterization Techniques for 2 2 Naphthyloxy Methyl Piperidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2-[(2-Naphthyloxy)methyl]piperidine. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the naphthyl, piperidine (B6355638), and methylene (B1212753) bridge protons. The aromatic protons of the 2-naphthyloxy group typically appear in the downfield region, between δ 7.1 and δ 7.8 ppm, showing complex splitting patterns due to spin-spin coupling. rsc.org The piperidine ring protons resonate in the upfield region, generally between δ 1.4 and δ 3.0 ppm. The protons on the carbon adjacent to the nitrogen (C2 and C6) are shifted further downfield compared to the other ring protons (C3, C4, C5). The proton at the C2 position, being a methine proton, will show a distinct multiplicity. The -O-CH₂- methylene bridge protons are expected to appear as a doublet of doublets around δ 4.0-4.5 ppm, coupled to the C2 proton of the piperidine ring. The N-H proton of the piperidine ring, if not exchanged with a deuterated solvent, would appear as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms of the naphthalene (B1677914) ring are observed in the aromatic region (δ 110-158 ppm). The carbon atom attached to the ether oxygen (C2 of the naphthalene ring) is typically found at the lower end of this range, around δ 155-158 ppm. mdpi.com The piperidine ring carbons resonate in the aliphatic region, with the carbons adjacent to the nitrogen (C2 and C6) appearing around δ 50-60 ppm and the remaining carbons (C3, C4, C5) resonating further upfield between δ 20-30 ppm. researchgate.net The methylene bridge carbon (-O-CH₂-) is expected to have a chemical shift in the range of δ 65-75 ppm. rsc.org
Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the definitive assignment of all proton and carbon signals and to confirm the connectivity between the piperidine ring, the methylene bridge, and the naphthyloxy moiety. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for similar structural motifs.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Naphthyl-H | 7.10 - 7.80 (m) | - |
| Naphthyl-C | - | 106 - 135 |
| Naphthyl-C-O | - | 157.0 |
| -O-CH₂- | 4.10 - 4.30 (m) | 70.0 |
| Piperidine-H2 | 2.90 - 3.10 (m) | - |
| Piperidine-H6 | 2.60 - 2.80 (m) | - |
| Piperidine-H3, H4, H5 | 1.40 - 1.80 (m) | - |
| Piperidine-C2 | - | 58.0 |
| Piperidine-C6 | - | 47.0 |
| Piperidine-C3 | - | 26.0 |
| Piperidine-C4 | - | 24.0 |
| Piperidine-C5 | - | 25.0 |
| N-H | Variable (broad s) | - |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds.
Key expected absorption bands include:
N-H Stretch: A moderate to weak band in the region of 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine in the piperidine ring.
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) are characteristic of the C-H stretching vibrations of the naphthyl group.
C-H Stretch (Aliphatic): Strong bands in the region of 2850-2950 cm⁻¹ are due to the C-H stretching vibrations of the piperidine and methylene groups. nist.gov
C=C Stretch (Aromatic): Several sharp, medium-intensity bands in the 1500-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the naphthalene ring.
C-O-C Stretch (Aryl Ether): A strong, characteristic absorption band for the aryl-alkyl ether linkage is expected around 1230-1270 cm⁻¹ (asymmetric stretch) and a weaker band around 1020-1075 cm⁻¹ (symmetric stretch).
C-N Stretch: The C-N stretching vibration of the piperidine ring typically appears in the 1100-1200 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Piperidine N-H | Stretch | 3300 - 3500 | Medium-Weak |
| Aromatic C-H | Stretch | 3050 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2950 | Strong |
| Aromatic C=C | Stretch | 1500 - 1600 | Medium-Strong |
| Aryl Ether C-O-C | Asymmetric Stretch | 1230 - 1270 | Strong |
| Aryl Ether C-O-C | Symmetric Stretch | 1020 - 1075 | Medium |
| Aliphatic C-N | Stretch | 1100 - 1200 | Medium |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation. For this compound (C₁₆H₁₉NO, Molecular Weight: 241.33 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 241 under electron ionization (EI) or the protonated molecular ion [M+H]⁺ at m/z 242 using soft ionization techniques like electrospray ionization (ESI).
The fragmentation pattern is predictable based on the structure. Key fragmentation pathways would likely involve:
Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of the naphthyloxymethyl substituent or a hydrogen atom from C6. The most prominent fragment is often the one resulting from the loss of the largest group at the alpha-carbon, leading to a stable iminium ion. A characteristic fragment ion would be the piperidinium (B107235) ion at m/z 84. miamioh.edu
Cleavage of the ether bond: Scission of the C-O bond can lead to the formation of a naphthyloxy radical or a naphthoxide anion and a piperidinylmethyl cation, or a naphthyl cation at m/z 127 and a piperidinemethanol radical. The fragment corresponding to the naphthyloxy moiety [C₁₀H₇O]⁺ would appear at m/z 143.
Fragmentation of the piperidine ring: The piperidine ring can undergo ring-opening followed by fragmentation, leading to a series of smaller fragment ions. miamioh.edunih.gov
ESI-MS/MS studies can be used to further investigate the fragmentation pathways by isolating the molecular ion and inducing collision-induced dissociation. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are primarily associated with the naphthyloxy chromophore. The piperidine and methylene linker are transparent in the typical UV-Vis range (200-800 nm). The naphthalene ring system exhibits characteristic absorption maxima (λ_max). Typically, naphthalene derivatives show a strong absorption band around 220-230 nm and several fine-structured bands of lower intensity between 250 and 330 nm. The substitution with an auxochromic group like the ether oxygen can cause a bathochromic (red) shift of these absorption bands.
X-ray Crystallography for Absolute Configuration and Conformational Analysis
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which has a chiral center at the C2 position of the piperidine ring, X-ray crystallography of a suitable single crystal of one of its enantiomers (or a derivative with a known chiral auxiliary) would unambiguously establish its R or S configuration. Furthermore, this technique would provide precise information on the conformation of the piperidine ring (chair, boat, or twist-boat) and the relative orientation of the naphthyloxymethyl substituent (axial or equatorial).
Chromatographic Techniques, Including Gas Chromatography-Mass Spectrometry (GC-MS), Gel Permeation Chromatography (GPC), and High-Performance Liquid Chromatography (HPLC)
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the analysis and purification of this compound due to its relatively high molecular weight and polarity. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can effectively separate the target compound from starting materials and by-products. Chiral HPLC, employing a chiral stationary phase, is necessary for the separation of the R and S enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze the purity of the compound, provided it is sufficiently volatile and thermally stable. rsc.org The gas chromatogram indicates the purity, while the mass spectrometer provides structural information for the eluting peak, as described in the Mass Spectrometry section. The use of a non-polar capillary column is common for such analyses. rsc.orgnist.gov
Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique that separates molecules based on their size in solution. While less common for small molecules, it could be employed for the separation of oligomeric or polymeric derivatives of this compound or for removing high molecular weight impurities.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structure via chemical shifts (e.g., naphthyl protons at δ 7.2–8.5 ppm, piperidine methylene at δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺ ~296.2 g/mol) .
- IR Spectroscopy : Detects ether (C-O-C) stretching at ~1100–1250 cm⁻¹ .
Methodological Tip : Use deuterated solvents (e.g., CDCl₃) for NMR to avoid signal interference .
How can reaction conditions be optimized to address low yields in the synthesis of this compound?
Advanced Research Question
Low yields often stem from competing side reactions or incomplete substitution. Strategies:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require post-reaction neutralization .
- Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity .
- Reaction Monitoring : Use TLC or HPLC to track progress and terminate reactions at optimal conversion (~85–90%) .
Case Study : Adjusting pH to 9–10 in aqueous-organic biphasic systems increased yield by 20% in analogous piperidine derivatives .
How can researchers resolve discrepancies in reported bioactivity data for this compound?
Advanced Research Question
Contradictory bioactivity may arise from assay variability or impurities. Mitigation steps:
- Purity Validation : Re-purify batches using HPLC (>99% purity) and compare activity across independent labs .
- Assay Standardization : Use positive controls (e.g., known kinase inhibitors for enzyme assays) and replicate under identical conditions (pH, temperature) .
- Structural Confirmation : X-ray crystallography or 2D NMR (NOESY) to rule out isomerization .
What safety protocols are essential for handling this compound?
Basic Research Question
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers .
Emergency Measures : For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .
How should researchers design assays to evaluate the pharmacological activity of this compound?
Advanced Research Question
- Target Selection : Prioritize receptors/enzymes with structural homology to piperidine-binding proteins (e.g., serotonin or dopamine receptors) .
- In Vitro Assays :
- Controls : Include vehicle (DMSO) and reference inhibitors (e.g., haloperidol for dopamine receptors) .
What purification techniques are recommended for isolating this compound?
Basic Research Question
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 v/v) eluent .
- Recrystallization : Use ethanol/water mixtures for high-purity crystals .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for analytical validation .
Tip : Monitor fractions by TLC (Rf ~0.4 in ethyl acetate/hexane) .
How can mechanistic studies elucidate the reactivity of this compound?
Advanced Research Question
- Kinetic Studies : Vary reactant concentrations and track rate constants via UV-Vis or NMR .
- Isotopic Labeling : Use deuterated naphthol (²H-2-naphthol) to identify rate-determining steps .
- Computational Modeling : DFT calculations (e.g., Gaussian) to map transition states and activation energies .
How should conflicting toxicity data from different studies be addressed?
Advanced Research Question
- Dose-Response Analysis : Conduct acute toxicity assays (e.g., OECD 423) at 50–500 mg/kg in rodent models .
- Metabolite Profiling : LC-MS to identify toxic degradation products (e.g., naphthoquinones) .
- Cross-Validation : Compare results with structurally similar compounds (e.g., piperidine derivatives with LD₅₀ ~300 mg/kg) .
What factors influence the stability of this compound under storage?
Basic Research Question
- Light Sensitivity : Store in amber vials to prevent photodegradation .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the ether bond .
- Temperature : Long-term stability tested at -20°C for >12 months; avoid freeze-thaw cycles .
Validation : Periodic HPLC analysis to monitor degradation (<5% over 6 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
